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Compound of Interest

Compound Name: 3-Hydroxythiophene-2-carbonitrile

Cat. No.: B3053938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 3-hydroxythiophene-2-carbonitrile, a heterocyclic compound of interest in

medicinal chemistry and materials science. Due to the limited availability of published

experimental data for this specific molecule, this document focuses on predicted spectroscopic

behavior based on known data from similar structures and outlines the general experimental

protocols for acquiring such data.

Spectroscopic Data Summary
Direct experimental spectroscopic data (NMR, IR, MS) for 3-hydroxythiophene-2-carbonitrile
is not readily available in the public domain. The following tables present predicted data and

data for a closely related analogue, methyl 3-hydroxythiophene-2-carboxylate, to provide a

reference point for researchers.

Table 1: Predicted ¹H NMR Data for 3-Hydroxythiophene-2-carbonitrile
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H4 7.0 - 7.5 Doublet 5.0 - 6.0

H5 6.8 - 7.2 Doublet 5.0 - 6.0

OH 8.0 - 10.0 Broad Singlet -

Note: Predictions are based on general principles of NMR spectroscopy and data from similar

thiophene derivatives.

Table 2: Predicted ¹³C NMR Data for 3-Hydroxythiophene-2-carbonitrile

Carbon Chemical Shift (δ, ppm)

C2 90 - 100

C3 150 - 160

C4 120 - 125

C5 125 - 130

CN 115 - 120

Note: Predictions are based on established substituent effects on thiophene ring chemical

shifts.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Hydroxythiophene-2-carbonitrile
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (H-bonded) 3400 - 3200 Broad, Strong

C-H stretch (aromatic) 3100 - 3000 Medium

C≡N stretch 2230 - 2210 Strong

C=C stretch (aromatic) 1600 - 1450 Medium to Strong

C-O stretch 1260 - 1180 Strong

Note: Predicted values are based on characteristic vibrational frequencies of the functional

groups.

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Hydroxythiophene-2-carbonitrile

Fragment m/z (amu)

[M]⁺ 139

[M-HCN]⁺ 112

[M-CO]⁺ 111

Note: Predicted fragmentation is based on typical electron ionization (EI) behavior of aromatic

nitriles and phenols.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 3-hydroxythiophene-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be

one in which the compound is fully soluble.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse

sequence.

A larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press the mixture into a thin, transparent pellet.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) as a hard ionization technique to induce

fragmentation. A standard electron energy of 70 eV is typically used.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak ([M]⁺) provides the molecular weight, and the fragmentation pattern

gives structural information.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

expected connectivity of 3-hydroxythiophene-2-carbonitrile.
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Caption: Chemical structure and atom connectivity of 3-hydroxythiophene-2-carbonitrile.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxythiophene-2-
carbonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053938#spectroscopic-data-nmr-ir-ms-of-3-
hydroxythiophene-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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